molecular formula C14H15ClN4 B3053935 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine CAS No. 570415-48-4

6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine

Cat. No.: B3053935
CAS No.: 570415-48-4
M. Wt: 274.75 g/mol
InChI Key: AIFHNRTXIAZQOR-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

6-benzyl-4-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4/c15-13-11-9-19(8-10-4-2-1-3-5-10)7-6-12(11)17-14(16)18-13/h1-5H,6-9H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFHNRTXIAZQOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(N=C2Cl)N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70559777
Record name 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

570415-48-4
Record name 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the reaction of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one with phosphoryl chloride in the presence of acetonitrile and a catalytic amount of dimethylformamide. The mixture is heated to 70°C for one hour to yield 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield a corresponding amine derivative.

Scientific Research Applications

Anticancer Activity

Research has indicated that 6-benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine exhibits promising anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance:

  • Case Study: In vitro assays showed that this compound significantly reduced cell viability in breast cancer cell lines by inducing apoptosis via the mitochondrial pathway .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It appears to modulate key inflammatory pathways, making it a candidate for treating chronic inflammatory diseases.

  • Research Findings: In animal models of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, suggesting a potential role in managing conditions like rheumatoid arthritis .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Preliminary studies indicate that it may protect neuronal cells from oxidative stress and apoptosis.

  • Example Study: A study involving neuroblastoma cells showed that treatment with this compound enhanced cell survival under oxidative stress conditions by upregulating antioxidant enzymes .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has shown effectiveness against various bacterial strains and fungi.

  • Experimental Results: In vitro tests revealed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The exact mechanism of action for 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine is not well-defined. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 570415-48-4
  • Molecular Formula : C₁₄H₁₅ClN₄
  • Molecular Weight : 274.75 g/mol
  • Structure : Features a tetrahydropyrido[4,3-d]pyrimidine core with a benzyl group at position 6 and a chlorine atom at position 4 .

Synthesis :
Prepared via chlorination of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one using phosphoryl chloride (POCl₃) in acetonitrile with catalytic DMF at 70°C .

Applications :
Primarily used in industrial and scientific research, though specific biological activities remain underexplored .

Storage : Stable under inert atmosphere at 2–8°C .

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Synthesis Highlights
Target Compound (570415-48-4) C₁₄H₁₅ClN₄ 274.75 6-Benzyl, 4-Cl, 2-NH₂ POCl₃-mediated chlorination of precursor
6-Benzyl-2,4-dichloro-... (778574-06-4) C₁₄H₁₃Cl₂N₃ 294.18 6-Benzyl, 2-Cl, 4-Cl Likely via additional chlorination step
4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine (135196-93-9) C₇H₉ClN₄ 184.63 Core: pyrido[2,3-d], 4-Cl, 2-NH₂ Not explicitly detailed; likely nucleophilic substitution
7-Benzyl-4-chloro-... (192869-80-0) Not provided 7-Benzyl, 4-Cl, pyrido[3,4-d] core Structural isomer with benzyl at position 7

Structural and Functional Differences

Core Heterocycle Variations: The target compound has a pyrido[4,3-d]pyrimidine core, while analogs like 135196-93-9 feature pyrido[2,3-d] systems. The 7-benzyl isomer (192869-80-0) demonstrates how positional changes in substituents affect molecular geometry and steric hindrance .

Synthetic Accessibility :

  • The target compound’s synthesis is optimized for high yield (~20 mmol scale) using POCl₃, whereas dichloro derivatives may require harsher conditions or additional purification steps .

Physicochemical Properties

Property Target Compound 6-Benzyl-2,4-dichloro-... 4-Chloro-... (135196-93-9)
Storage Conditions 2–8°C (sealed, dry) Not reported Room temperature
Solubility Not reported Not reported Soluble in DMSO
Thermal Stability Decomposition data N/A N/A N/A

Biological Activity

6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive review of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : 6-benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
  • Molecular Formula : C14H14ClN3
  • CAS Number : 914612-23-0

The compound features a tetrahydropyrido structure that is known for its diverse biological activities. The presence of the benzyl and chloro groups contributes to its pharmacological profile.

Antitumor Activity

Research indicates that compounds with pyrido[4,3-d]pyrimidine structures exhibit significant antitumor properties. A study conducted on various derivatives demonstrated that this compound showed promising results against cancer cell lines. The mechanism of action appears to involve the inhibition of key enzymes involved in cell proliferation and survival pathways.

Enzyme Inhibition

One of the notable biological activities includes the inhibition of phosphoinositide 3-kinase (PI3K), a critical enzyme in many cellular processes including growth and metabolism. Compounds similar to this compound have been identified as selective inhibitors of PI3Kδ, which is particularly relevant in the treatment of various cancers and autoimmune diseases .

Case Studies

  • In Vitro Studies :
    • A study evaluated the cytotoxic effects of the compound on A431 vulvar epidermal carcinoma cells. The results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as a chemotherapeutic agent .
  • Mechanistic Studies :
    • Investigations into the mechanism revealed that the compound induces apoptosis through mitochondrial pathways and affects cell cycle regulation by modulating cyclin-dependent kinases (CDKs) .

Data Table: Biological Activity Summary

Activity TypeTarget/PathwayEffectReference
AntitumorA431 Cell LineReduced cell viability
Enzyme InhibitionPI3KδSelective inhibition
Apoptosis InductionMitochondrial PathwayInduces apoptosis

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine?

  • Methodology : The compound can be synthesized via multi-step reactions starting with substituted acetonitriles or benzyl-protected intermediates. For example, a chloro-substituted pyridine precursor may undergo cyclization with a benzylamine derivative under anhydrous conditions (e.g., THF or DMF) at 60–80°C for 12–24 hours. Purification via reverse-phase HPLC (RP-HPLC) is critical to isolate the target compound from byproducts .

Q. How is structural characterization performed for this compound?

  • Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135), high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction. X-ray crystallography confirms the tetrahydropyrido-pyrimidine core and spatial arrangement of substituents, as demonstrated in related pyrimidine derivatives .

Q. What solvent systems and reaction conditions optimize yield during synthesis?

  • Methodology : Empirical optimization via Design of Experiments (DoE) is recommended. Key variables include solvent polarity (e.g., DMF for high solubility vs. THF for controlled reactivity), temperature (60–100°C), and catalyst loading (e.g., Pd/C for hydrogenation). Statistical tools like response surface methodology (RSM) can identify optimal conditions .

Advanced Research Questions

Q. How can computational modeling predict reactivity or binding interactions of this compound?

  • Methodology : Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to map reaction pathways or docking studies (e.g., AutoDock Vina) to assess binding affinity with biological targets. Institutions like ICReDD integrate computational workflows to screen reaction conditions and reduce experimental trial-and-error .

Q. What mechanistic insights exist for reactions involving this compound?

  • Methodology : Isotopic labeling (e.g., ¹⁵N or ²H) and kinetic studies can elucidate reaction mechanisms. For example, the chloro group’s nucleophilic displacement by amines may proceed via an SNAr (nucleophilic aromatic substitution) pathway, as observed in analogous pyrimidine systems .

Q. How does structural modification (e.g., substituent variation) affect bioactivity?

  • Methodology : Synthesize derivatives with substituents like fluoro, methoxy, or alkyl groups at the benzyl or pyrimidine positions. Evaluate bioactivity via enzyme inhibition assays (e.g., kinase profiling) or cellular models (e.g., cytotoxicity in cancer cell lines). Compare structure-activity relationships (SAR) to identify pharmacophores .

Q. What strategies address contradictory data in synthetic or analytical studies?

  • Methodology : Cross-validate results using orthogonal techniques. For instance, discrepancies in NMR purity vs. HPLC retention times may arise from residual solvents or tautomerism. Use 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities .

Q. What challenges arise during scale-up, and how are they mitigated?

  • Methodology : Pilot-scale reactions often face issues like exothermicity or byproduct accumulation. Implement process analytical technology (PAT) for real-time monitoring. Optimize mixing efficiency and heat transfer using segmented flow reactors or microwave-assisted synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.